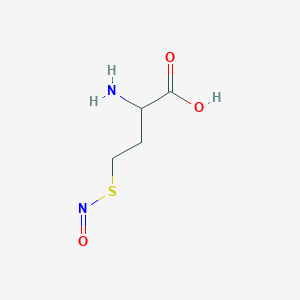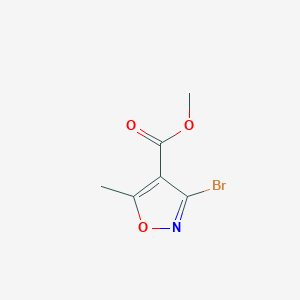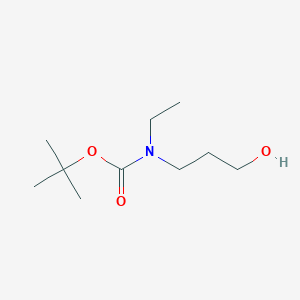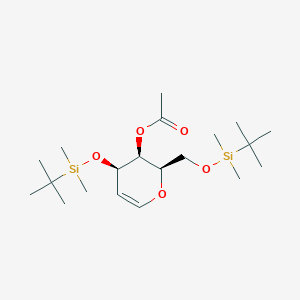
2-Amino-4-nitrososulfanylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-nitrososulfanylbutanoic acid (ANSB) is a sulfur-containing amino acid derivative that has gained attention in the scientific community due to its potential applications in various fields. ANSB is a yellow, crystalline compound that is soluble in water and has a molecular weight of 214.21 g/mol.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-nitrososulfanylbutanoic acid is not fully understood. However, it is believed that 2-Amino-4-nitrososulfanylbutanoic acid exerts its effects through the regulation of various signaling pathways, including the NF-kB, MAPK, and PI3K/Akt pathways. 2-Amino-4-nitrososulfanylbutanoic acid has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase.
Efectos Bioquímicos Y Fisiológicos
2-Amino-4-nitrososulfanylbutanoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-Amino-4-nitrososulfanylbutanoic acid can inhibit the growth of cancer cells, reduce inflammation, and prevent oxidative damage to cells. In vivo studies have shown that 2-Amino-4-nitrososulfanylbutanoic acid can improve glucose metabolism, reduce liver damage, and protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Amino-4-nitrososulfanylbutanoic acid has several advantages for lab experiments, including its high solubility in water and its ability to penetrate cell membranes. However, 2-Amino-4-nitrososulfanylbutanoic acid also has some limitations, including its short half-life and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for 2-Amino-4-nitrososulfanylbutanoic acid research. One possible direction is to investigate the potential of 2-Amino-4-nitrososulfanylbutanoic acid as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative diseases. Another direction is to explore the mechanisms underlying the anti-inflammatory and anti-oxidant effects of 2-Amino-4-nitrososulfanylbutanoic acid. Additionally, research could focus on the development of new synthesis methods for 2-Amino-4-nitrososulfanylbutanoic acid and the optimization of its pharmacokinetic properties.
Métodos De Síntesis
2-Amino-4-nitrososulfanylbutanoic acid can be synthesized through a variety of methods, including the reaction of S-nitrosoglutathione with cysteine, the reaction of S-nitrosocysteine with cysteamine, and the reaction of nitrite with cysteine. The most common method for synthesizing 2-Amino-4-nitrososulfanylbutanoic acid involves the reaction of S-nitrosocysteine with cysteamine in the presence of hydrochloric acid. This method yields 2-Amino-4-nitrososulfanylbutanoic acid with a purity of 98%.
Aplicaciones Científicas De Investigación
2-Amino-4-nitrososulfanylbutanoic acid has been studied for its potential applications in various fields, including medicine, agriculture, and food science. In medicine, 2-Amino-4-nitrososulfanylbutanoic acid has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. In agriculture, 2-Amino-4-nitrososulfanylbutanoic acid has been shown to improve plant growth and yield. In food science, 2-Amino-4-nitrososulfanylbutanoic acid has been used as a food preservative due to its anti-microbial properties.
Propiedades
IUPAC Name |
2-amino-4-nitrososulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3S/c5-3(4(7)8)1-2-10-6-9/h3H,1-2,5H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPCKAAAWDCDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSN=O)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-nitrososulfanylbutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Furo[2,3-b]pyridine 7-oxide](/img/structure/B64265.png)





![4,6-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B64287.png)




